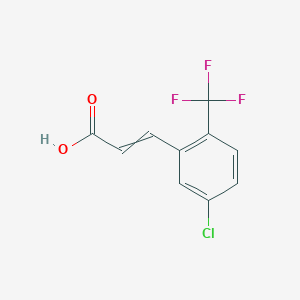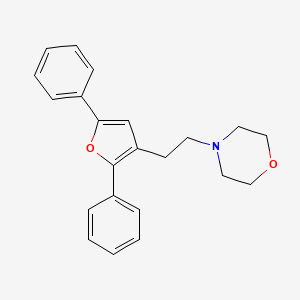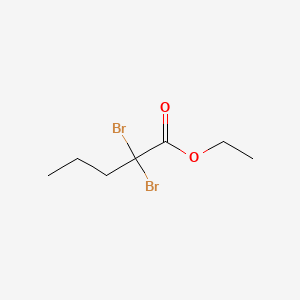
Valeric acid, 2,2-dibromo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeric acid, 2,2-dibromo-, ethyl ester is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular ester is derived from valeric acid, which is a straight-chain alkyl carboxylic acid, and ethyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2,2-dibromo-, ethyl ester typically involves the esterification of valeric acid with ethanol in the presence of a catalyst. One common method is the use of mesoporous catalysts such as Al-SBA-15, which can be prepared by hydrothermal and impregnation methods . The reaction parameters, including catalyst weight, reaction time, alcohol molar ratio, and reaction temperature, are optimized to achieve high conversion rates and selectivity towards the desired ester .
Industrial Production Methods
In industrial settings, valeric acid can be produced by the selective hydrogenation of biomass-derived levulinic acid . This process involves the use of catalysts to convert levulinic acid into valeric acid, which can then be esterified with ethanol to produce this compound. The use of biomass-derived feedstocks is an environmentally friendly approach that aligns with the growing demand for sustainable chemical production.
Analyse Des Réactions Chimiques
Types of Reactions
Valeric acid, 2,2-dibromo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and other derivatives
Applications De Recherche Scientifique
Valeric acid, 2,2-dibromo-, ethyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of valeric acid, 2,2-dibromo-, ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release valeric acid and ethanol, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Valeric acid, 2,2-dibromo-, ethyl ester can be compared with other similar compounds, such as:
Ethyl valerate: Another ester derived from valeric acid, known for its fruity odor and use in fragrances and flavors.
Pentyl valerate: Similar to ethyl valerate but with a different alkyl group, also used in fragrances and flavors.
Isovaleric acid esters: Esters derived from isovaleric acid, which have different chemical properties and applications
Propriétés
Numéro CAS |
63979-44-2 |
|---|---|
Formule moléculaire |
C7H12Br2O2 |
Poids moléculaire |
287.98 g/mol |
Nom IUPAC |
ethyl 2,2-dibromopentanoate |
InChI |
InChI=1S/C7H12Br2O2/c1-3-5-7(8,9)6(10)11-4-2/h3-5H2,1-2H3 |
Clé InChI |
JUUDRNVCVXZSCI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)OCC)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




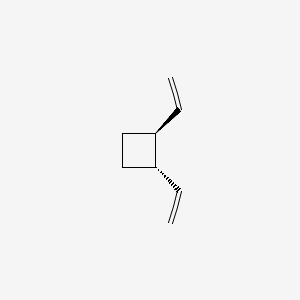
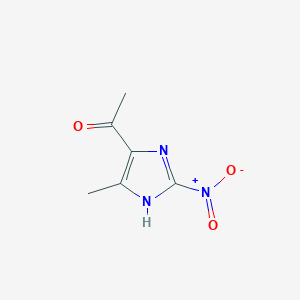
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)


![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)
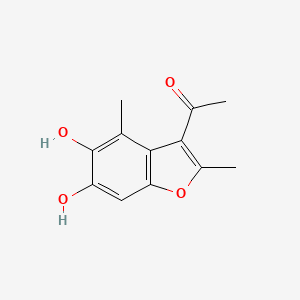
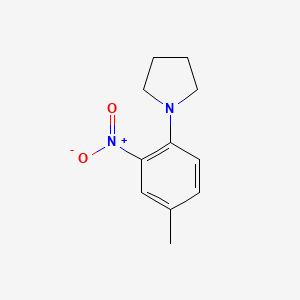
![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)
